

A Technical Guide to the Research Applications of 4-Nitro-DL-Phenylalanine Hydrate

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Compound of Interest

Compound Name: 4-Nitro-DL-Phenylalanine Hydrate

Cat. No.: B1645515

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Introduction: Unlocking New Research Avenues with a Modified Amino Acid

In the landscape of biochemical and pharmaceutical research, the ability to probe, modify, and synthesize novel biomolecules is paramount. Non-natural amino acids serve as powerful tools in this endeavor, offering unique chemical functionalities that expand the repertoire of biological systems. **4-Nitro-DL-phenylalanine hydrate**, a synthetic derivative of the essential amino acid phenylalanine, stands out as a particularly versatile building block and research reagent.^[1]

This technical guide provides an in-depth exploration of the potential research applications of **4-Nitro-DL-phenylalanine hydrate**. We will move beyond a simple cataloging of uses to delve into the underlying chemical principles and strategic experimental designs that make this compound an invaluable asset for researchers in drug discovery, enzymology, and materials science. The core of its utility lies in the introduction of a nitro group (NO₂) onto the phenyl ring of phenylalanine, a modification that imparts unique electronic, steric, and reactive properties.^{[2][3]} This guide is designed for researchers, scientists, and drug development professionals seeking to leverage these properties to address complex scientific questions.

Physicochemical Profile and Handling

A thorough understanding of a compound's properties is the foundation of its effective application. **4-Nitro-DL-phenylalanine hydrate** is a stable, crystalline solid at room

temperature, though it is recommended to be stored at 0-8 °C for long-term stability.[2] Its key physicochemical characteristics are summarized below.

Property	Value	Reference(s)
Synonyms	p-Nitro-DL-phenylalanine hydrate, 2-Amino-3-(4-nitrophenyl)propionic acid hydrate	[2]
CAS Number	2922-40-9	[2]
Molecular Formula	C ₉ H ₁₀ N ₂ O ₄ ·H ₂ O	[2]
Molecular Weight	228.2 g/mol	[2]
Appearance	Faintly yellow or white to brown crystalline powder/solid	[1][2][4]
Purity	Typically ≥98% or ≥99% (HPLC)	[2][4]
Melting Point	236-237 °C (decomposes)	
Solubility	Limited solubility in water	[1]

Safety and Handling: As with any laboratory chemical, proper safety precautions are essential. 4-Nitro-DL-phenylalanine is considered hazardous and may cause skin and respiratory irritation.[5] It is harmful if swallowed.[6] Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[5][7] Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.[5][6]

Core Research Applications and Methodologies

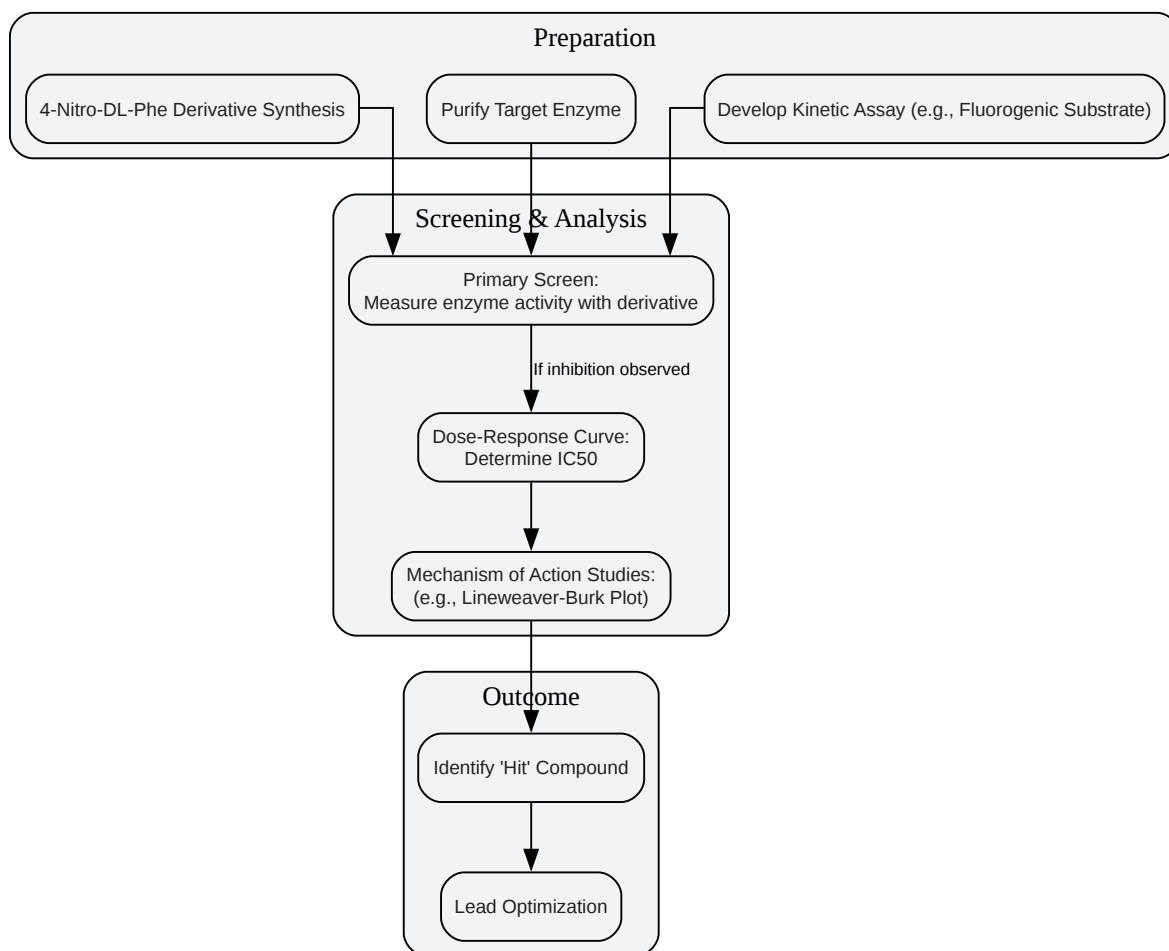
The true potential of **4-Nitro-DL-phenylalanine hydrate** is realized in its diverse applications. The nitro group acts as a versatile chemical handle and a modulator of molecular properties.

Pharmaceutical Development and Enzyme Inhibition

A primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and modulators for specific biological pathways.^{[2][8]}

Causality of Application: The electron-withdrawing nature of the nitro group significantly alters the electron density of the aromatic ring. When incorporated into a drug candidate, this can modify its binding affinity and specificity for a target enzyme or receptor. The nitro group can form specific hydrogen bonds or electrostatic interactions within a protein's active site that the parent phenylalanine cannot, potentially leading to more potent and selective inhibition.

Workflow: Screening for Enzyme Inhibition



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Caption: Workflow for identifying enzyme inhibitors using 4-Nitro-DL-phenylalanine derivatives.

Experimental Protocol: Enzyme Inhibition Assay (Generic)

- Reagent Preparation:

- Prepare a stock solution of the 4-Nitro-DL-phenylalanine-containing test compound in a suitable solvent (e.g., DMSO).
- Prepare a buffered solution (e.g., Tris-HCl or PBS) appropriate for the target enzyme's optimal activity.
- Prepare solutions of the purified target enzyme and its corresponding substrate (e.g., a fluorogenic or chromogenic substrate) in the assay buffer.
- Assay Procedure (96-well plate format):
 - Add 2 μ L of the test compound solution at various concentrations (serially diluted) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (if available).
 - Add 48 μ L of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature to allow for inhibitor binding.
 - Initiate the reaction by adding 50 μ L of the substrate solution to all wells.
 - Monitor the change in fluorescence or absorbance over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction velocity (rate) for each concentration of the inhibitor.
 - Normalize the rates to the vehicle control (defined as 100% activity).
 - Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC_{50} value.
- Self-Validation: The protocol's integrity is validated by the consistent performance of the positive and negative (vehicle) controls. A reproducible sigmoidal dose-response curve indicates a specific inhibitory effect.

Peptide Synthesis and Protein Engineering

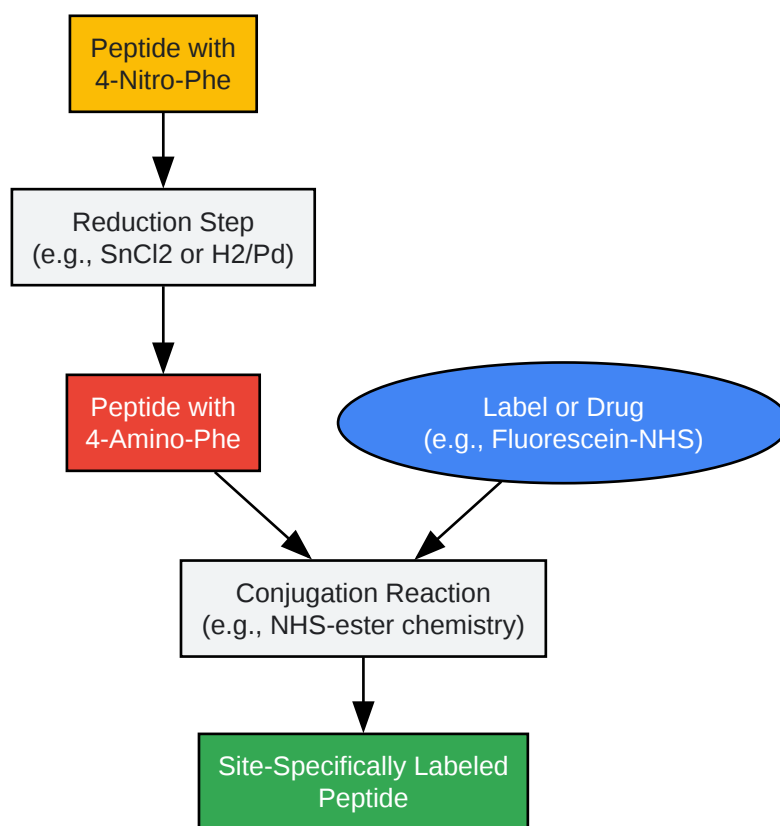
4-Nitro-DL-phenylalanine is an essential building block for creating modified peptides and proteins.^{[2][3]} Its incorporation can confer novel properties, such as enhanced stability, altered

receptor binding, or the introduction of a spectroscopic probe.[3][9]

Causality of Application:

- **Spectroscopic Probe:** The nitroaromatic group has a distinct UV-Vis absorbance profile, allowing it to be used as a chromophore to quantify peptide concentration or to study conformational changes.[3]
- **Chemical Handle:** The nitro group can be chemically reduced to an amine ($-NH_2$). This newly introduced amine group can then be used for specific chemical conjugations, such as attaching fluorescent dyes, crosslinkers, or drug molecules. This two-step process allows for site-specific modification of peptides and proteins.

Pathway: Post-Synthetic Modification of a Peptide



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Caption: Chemical pathway for site-specific labeling of a peptide via a 4-Nitro-phenylalanine residue.

Experimental Protocol: Reduction of Nitro-Phenylalanine in a Peptide

- **Peptide Preparation:** Synthesize and purify the peptide containing the 4-Nitro-phenylalanine residue using standard solid-phase or solution-phase methods. Dissolve the lyophilized peptide in an appropriate solvent. For example, use an aqueous buffer like 50 mM ammonium bicarbonate if the peptide is water-soluble.
- **Reducing Agent:** Prepare a fresh solution of the reducing agent. A common choice is sodium dithionite. Prepare a 1 M stock solution in water immediately before use.
- **Reduction Reaction:**
 - In a reaction vial, add the peptide solution.
 - Add a 50- to 100-fold molar excess of sodium dithionite to the peptide solution.
 - Allow the reaction to proceed at room temperature for 1-2 hours. The yellow color of the nitro-peptide solution should fade, indicating the conversion to the colorless amino-peptide.
- **Monitoring and Purification:**
 - Monitor the reaction progress by reverse-phase HPLC connected to a mass spectrometer (LC-MS). The product, 4-aminophenylalanine-containing peptide, will have a different retention time and a mass decrease of 30 Da (NO_2 replaced by NH_2).
 - Once the reaction is complete, purify the resulting amino-peptide from excess reducing agent and byproducts using reverse-phase HPLC.
- **Validation:** Successful conversion is confirmed by mass spectrometry, showing the expected mass shift. The purified product can then be used in subsequent conjugation reactions.

Other Promising Research Areas

- **Biochemical Research:** This compound is used to investigate protein-protein interactions and enzyme mechanisms.^{[2][8][9]} By replacing a natural phenylalanine with its nitrated counterpart, researchers can study how the altered electronics affect binding and function.

- Analytical Chemistry: It can be employed as an internal standard in chromatographic techniques, such as HPLC or Mass Spectrometry, for the precise quantification of amino acids in complex biological samples.[8][9]
- Material Science: The unique properties of 4-Nitro-DL-phenylalanine are being explored for creating novel polymers and nanocomposites, which could have applications in specialized drug delivery systems.[8][9]

Conclusion and Future Outlook

4-Nitro-DL-phenylalanine hydrate is more than just a synthetic amino acid; it is a versatile tool that empowers researchers to ask and answer fundamental questions in chemistry and biology. Its utility in pharmaceutical synthesis, enzyme inhibition studies, and peptide engineering is well-established.[2][3][8] The future will likely see an expansion of its use in materials science and the development of more sophisticated biological probes and targeted therapeutics. As synthetic biology and chemical biology continue to evolve, the demand for precisely engineered molecules like **4-Nitro-DL-phenylalanine hydrate** will undoubtedly grow, solidifying its place as a cornerstone reagent in the modern research laboratory.

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